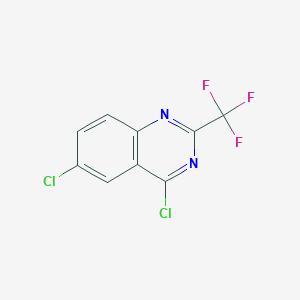

4,6-Dichloro-2-(trifluoromethyl)quinazoline

概要

説明

Synthesis Analysis

The synthesis of various quinazoline derivatives, including those with trifluoromethyl groups, has been explored through different methodologies. For instance, the synthesis of 6-trifluoromethylindolo[1,2-c]quinazolines is achieved using N-(2-iodophenyl)trifluoroacetimidoyl chlorides as starting materials via C-H bond functionalization, employing a mild two-step reaction . Another approach involves the chiral phosphoric acid-catalyzed enantioselective synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines from 2-(1H-indolyl)anilines and fluorinated ketones, yielding products with quaternary stereocenters . Additionally, a synthetic route for 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines has been reported, which includes cyclocondensation reactions of trifluoro-1-(1-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone with amidine salts .

Molecular Structure Analysis

The molecular structures of quinazoline derivatives have been confirmed using various spectroscopic techniques. For example, the structure of a quinazoline thioether derivative incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety was confirmed via single-crystal X-ray diffraction analysis . Similarly, the structures of 2-amino-4-(het)aryl-4,6-dihydro-1(3)(11)H-[1,3,5]triazino[2,1-b]quinazolin-6-ones were confirmed by NMR spectroscopy, including 2D NOESY experiments .

Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions, including modifications with nucleophilic and non-nucleophilic bases. For instance, 6-chloro(dichloro-, trichloro-)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]-quinazolin-2-ones can be modified under the action of nucleophilic and/or basic reagents to yield products of substitution, elimination, or isomerization . Additionally, 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline can react with different amines and hydrazine hydrate to produce various fused quinazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For example, the presence of a trifluoromethyl group can significantly affect the compound's reactivity and biological activity. The analgesic evaluation of 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines demonstrated significant nociception reduction in a capsaicin-induced test, suggesting potential as new analgesic drugs . The hydrophilicity and molecular weight of quinazoline thioether derivatives were found to correlate with their antibacterial activity, with compound 6b showing promising results as a plant bactericide .

科学的研究の応用

Synthesis and Derivatives

- Quinazoline derivatives, including those related to 4,6-Dichloro-2-(trifluoromethyl)quinazoline, are notable for their biological activity. For instance, Xu Li-feng (2011) synthesized 7-morpholino-2-(4-(trifluoromethyl) phenyl) quinazolin-4(3H)-one through a series of reactions starting from 4-chloro-2-nitrobenzoic acid, showcasing the versatility of quinazoline derivatives in chemical synthesis (Xu Li-feng, 2011).

Medical Imaging and Biomarkers

- Quinazoline derivatives have been explored for medical imaging applications. Fernandes et al. (2008) reported the labeling of quinazoline derivatives with technetium-99m, aiming to develop a biomarker for EGFR-TK imaging in medical diagnostics (Fernandes et al., 2008).

Organic Synthesis

- The compound has been used in the synthesis of various organic compounds. For example, Ekhato and Huang (1994) demonstrated its use in the synthesis of 1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b][5-14C]quinazoline monohydrochloride, highlighting its role in creating complex organic structures (Ekhato & Huang, 1994).

Synthesis of Novel Compounds

- The versatility of this compound in synthesizing novel compounds with potential biological activities is exemplified in the work of Ouyang et al. (2016), who developed a rapid synthetic method for a compound with potential medicinal properties (Ouyang et al., 2016).

Electroluminescent Materials

- Quinazoline derivatives have been used in the development of electroluminescent materials. Lipunova et al. (2018) discussed the synthesis and application of quinazoline derivatives for electronic devices, highlighting their role in creating novel optoelectronic materials (Lipunova et al., 2018).

作用機序

Target of Action

The primary target of 4,6-Dichloro-2-(trifluoromethyl)quinazoline is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

This compound interacts with the WRN helicase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to an accumulation of DNA damage and replication stress .

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . This disruption can lead to the accumulation of insertion or deletion errors at microsatellite repeat sequences in cancerous cells, a phenomenon known as microsatellite instability (MSI) .

Result of Action

The inhibition of WRN helicase by this compound leads to significant antiproliferative activity against various cancer cell lines, including PC3, K562, and HeLa . Some derivatives of this compound have shown excellent inhibitory activity, with IC50 values in the nanomolar range .

特性

IUPAC Name |

4,6-dichloro-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N2/c10-4-1-2-6-5(3-4)7(11)16-8(15-6)9(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTOJGYFRVINNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610662 | |

| Record name | 4,6-Dichloro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

746671-32-9 | |

| Record name | 4,6-Dichloro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

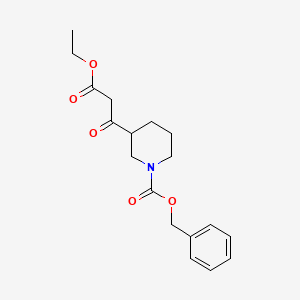

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

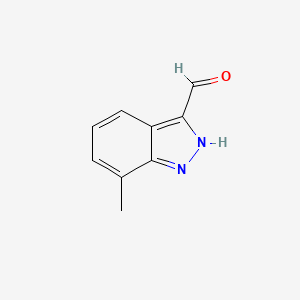

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)